3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride
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Overview
Description
3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride is a chemical compound with the molecular formula C12H10ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride typically involves the reaction of 3-amino-benzamide with 5-chloro-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under inert atmosphere.
Substitution: Sodium hydroxide, potassium carbonate; often conducted in polar solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-chloropyridin-3-yl)benzamide
- 5-chloro-3-pyridineboronic acid
- 4-chloropyridine
Uniqueness
3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride is unique due to its specific substitution pattern on the benzamide and pyridine rings, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H12Cl3N3O |
---|---|
Molecular Weight |
320.6 g/mol |
IUPAC Name |
3-amino-N-(5-chloropyridin-2-yl)benzamide;dihydrochloride |
InChI |
InChI=1S/C12H10ClN3O.2ClH/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8;;/h1-7H,14H2,(H,15,16,17);2*1H |
InChI Key |
PKBBFJZVQKOLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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